molecular formula C13H9NO2 B12957385 Benzo[g]quinoline-2,4(1H,3H)-dione

Benzo[g]quinoline-2,4(1H,3H)-dione

Cat. No.: B12957385
M. Wt: 211.22 g/mol
InChI Key: DZMYMJKYEHGYMQ-UHFFFAOYSA-N
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Description

Benzo[g]quinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring structure containing nitrogen and oxygen atoms. It is known for its diverse biological activities and has been a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzo[g]quinoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzoic acid derivatives with carbonyl compounds under acidic or basic conditions. Another method includes the use of photocatalysts in the presence of oxygen to achieve the desired product under mild and eco-friendly conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally friendly solvents is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzo[g]quinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Benzo[g]quinoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[g]quinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and induce apoptosis in cancer cells. The compound’s extended π-π conjugation allows it to interact with biological macromolecules, leading to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[g]quinoline-2,4(1H,3H)-dione is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H9NO2

Molecular Weight

211.22 g/mol

IUPAC Name

1H-benzo[g]quinoline-2,4-dione

InChI

InChI=1S/C13H9NO2/c15-12-7-13(16)14-11-6-9-4-2-1-3-8(9)5-10(11)12/h1-6H,7H2,(H,14,16)

InChI Key

DZMYMJKYEHGYMQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=CC3=CC=CC=C3C=C2NC1=O

Origin of Product

United States

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